molecular formula C13H8Cl2N2S B2683301 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline CAS No. 1461714-56-6

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline

Cat. No.: B2683301
CAS No.: 1461714-56-6
M. Wt: 295.18
InChI Key: PIQGTQZPDRVHJQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two chlorine atoms and an aniline group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-chloroaniline. One common method is the nucleophilic substitution reaction where the amine group of 6-chloro-1,3-benzothiazole-2-amine reacts with the chloro group of 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The nitro derivatives can be reduced back to the aniline group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. Solvents like DMF or dimethyl sulfoxide (DMSO) are preferred.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzothiazole derivatives.

    Oxidation Reactions: Formation of nitro or nitroso derivatives.

    Reduction Reactions: Formation of reduced aniline derivatives.

Scientific Research Applications

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of two chlorine atoms and an aniline group makes it a versatile intermediate for the synthesis of various biologically active compounds.

Biological Activity

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and industrial applications. Its structure features two chlorine atoms and an aniline moiety attached to a benzothiazole ring, which contributes to its diverse biological properties.

Chemical Structure

The chemical formula of this compound is C13H8Cl2N2SC_{13}H_8Cl_2N_2S, and its molecular weight is approximately 295.2 g/mol. The structure can be represented as follows:

Smiles Nc1cc(c2nc3ccc(Cl)cc3s2)ccc1Cl\text{Smiles }Nc1cc(-c2nc3ccc(Cl)cc3s2)ccc1Cl

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the following areas:

1. Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents .

2. Anti-inflammatory and Analgesic Properties

The compound is also investigated for its anti-inflammatory and analgesic activities. Research into related benzothiazole derivatives has demonstrated their ability to inhibit inflammatory pathways, suggesting that this compound may possess similar effects .

3. Cytotoxicity Against Cancer Cell Lines

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazoles have shown significant antiproliferative activity against human colon adenocarcinoma and other tumor cell lines .

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis of benzothiazole derivatives reported that compounds with similar structures to this compound were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, highlighting their potential as anti-tubercular agents .

Case Study 2: Cytotoxicity Testing

In another study evaluating the cytotoxicity of benzothiazole derivatives, it was found that a derivative closely related to this compound exhibited IC50 values of approximately 9.27 µM against ovarian adenocarcinoma cell lines. This suggests significant antitumor activity warranting further investigation into its mechanism of action .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
6-Chloro-1,3-benzothiazole-2-amines StructureAntimicrobial
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide StructureAnticancer
Benzothiazole Derivative X StructureAnti-inflammatory

Properties

IUPAC Name

2-chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQGTQZPDRVHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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